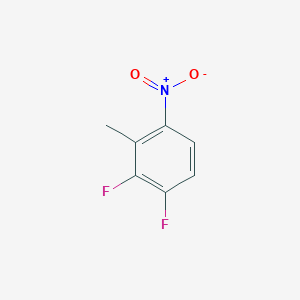

1,2-Difluoro-3-methyl-4-nitrobenzene

Description

BenchChem offers high-quality 1,2-Difluoro-3-methyl-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Difluoro-3-methyl-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-difluoro-3-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMLBEQUDLHJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677402 | |

| Record name | 1,2-Difluoro-3-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-35-9 | |

| Record name | 1,2-Difluoro-3-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Difluoro-3-methyl-4-nitrobenzene synthesis protocols

An In-Depth Technical Guide to the Synthesis of 1,2-Difluoro-3-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,2-Difluoro-3-methyl-4-nitrobenzene, a valuable intermediate in the development of complex organic molecules. As a Senior Application Scientist, this document is structured to deliver not just a protocol, but a foundational understanding of the reaction's principles, ensuring both reproducibility and safety in the laboratory setting. We will delve into the mechanistic underpinnings, provide a detailed, field-proven experimental protocol, and outline the necessary validation steps.

Introduction and Strategic Importance

1,2-Difluoro-3-methyl-4-nitrobenzene, systematically known as 2,3-Difluoro-4-nitrotoluene, is a substituted nitroaromatic compound. The presence of fluorine atoms and a nitro group makes it a versatile building block in medicinal and materials chemistry. Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The nitro group serves as a key functional handle, readily convertible to an amine, which opens pathways for a multitude of subsequent chemical transformations.

The most direct and industrially scalable route to this compound is the electrophilic aromatic substitution, specifically the nitration, of the commercially available precursor, 2,3-difluorotoluene. The success of this synthesis hinges on controlling the regioselectivity of the nitration to favor the formation of the desired isomer.

Mechanistic Rationale: The Basis of Regioselectivity

The nitration of an aromatic ring is a classic electrophilic aromatic substitution. The reaction is typically mediated by a mixture of concentrated nitric acid and sulfuric acid, which in concert generate the potent electrophile, the nitronium ion (NO₂⁺).[2]

The core challenge in the synthesis of 1,2-Difluoro-3-methyl-4-nitrobenzene is directing the incoming nitronium ion to the correct position on the 2,3-difluorotoluene ring. The final substitution pattern is dictated by the cumulative electronic and steric effects of the substituents already present: the methyl group and the two fluorine atoms.

-

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring, making it more susceptible to electrophilic attack. It is a strong ortho, para-director.

-

Fluorine Atoms (-F): Fluorine is an electronegative atom and deactivates the ring through induction. However, due to its lone pairs, it donates electron density through resonance, making it an ortho, para-director.[2]

When considering the available positions for nitration on 2,3-difluorotoluene (C4, C5, C6), the directing effects synergize to strongly favor one outcome.

-

Position 4: This position is para to the activating methyl group and ortho to the fluorine at C3. This alignment of directing effects makes it the most electronically favorable site for electrophilic attack.

-

Position 5: This position is meta to the methyl group and para to the fluorine at C2. It is less favored.

-

Position 6: This position is ortho to the activating methyl group but is flanked by both the methyl group and the C2-fluorine, resulting in significant steric hindrance.

Therefore, the nitration of 2,3-difluorotoluene is predicted to yield 1,2-Difluoro-3-methyl-4-nitrobenzene as the major product.

Caption: Directing effects on the 2,3-difluorotoluene ring.

Detailed Synthesis Protocol

This protocol is a robust procedure derived from established methods for aromatic nitration.[3][4] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reagents and Materials

| Reagent/Material | Role | Typical Equivalents | Purity |

| 2,3-Difluorotoluene | Starting Material | 1.0 | >98% |

| Concentrated Sulfuric Acid | Catalyst & Dehydrating Agent | 2.0 - 3.0 | 98% |

| Concentrated Nitric Acid | Nitrating Agent | 1.1 - 1.5 | 70% |

| Ice | Quenching | - | - |

| Dichloromethane (DCM) | Extraction Solvent | - | ACS Grade |

| Saturated NaHCO₃ solution | Neutralizing Wash | - | - |

| Brine | Aqueous Wash | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | - | - |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

Step-by-Step Methodology

-

Preparation of the Nitrating Mixture:

-

In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (2.5 equivalents).

-

Cool the flask in an ice/salt bath to 0-5 °C.

-

Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the stirred sulfuric acid via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature below 10 °C. This step is critical for safety and to prevent unwanted side reactions.

-

-

Nitration Reaction:

-

Once the nitrating mixture is prepared and has stabilized at 0-5 °C, add 2,3-difluorotoluene (1.0 equivalent) dropwise through the dropping funnel.

-

Maintain vigorous stirring and ensure the internal temperature does not exceed 10 °C during the addition. The reaction is exothermic.[3]

-

After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 30 minutes.

-

Remove the ice bath and let the reaction mixture slowly warm to room temperature. Continue stirring for 1-3 hours.

-

-

Reaction Monitoring:

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully pour the reaction mixture onto a beaker filled with crushed ice and water with stirring. This will quench the reaction and precipitate the crude product.[3]

-

Transfer the resulting slurry to a separatory funnel.

-

Extract the aqueous phase three times with dichloromethane.

-

Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product, a yellow solid or oil, can be purified by either recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to isolate the pure 1,2-Difluoro-3-methyl-4-nitrobenzene isomer.[3]

-

Validation and Quality Control

A successful synthesis is validated by rigorous characterization of the final product to confirm its identity and purity.

-

Spectroscopic Analysis:

-

¹H NMR & ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy is the most powerful tool to confirm the regiochemistry of the product. The coupling patterns and chemical shifts of the aromatic protons and fluorine atoms will definitively establish the substitution pattern.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₇H₅F₂NO₂; MW: 173.12 g/mol ).[5]

-

-

Chromatographic Analysis:

-

GC/HPLC: To determine the purity of the final compound and quantify any isomeric impurities. Commercial grades typically require >98% purity.[1]

-

-

Physical Properties:

-

Melting Point: A sharp melting point range is a good indicator of purity for a solid compound.

-

By adhering to this protocol and its underlying principles, researchers can reliably and safely synthesize 1,2-Difluoro-3-methyl-4-nitrobenzene, a key building block for advanced chemical discovery.

References

-

K. Smith, G. A. El-Hiti, M. K. D. M. Jayasuriya, "Solid acid catalysts for fluorotoluene nitration using nitric acid," Green Chemistry, 2003.

-

M. K. Dongare, K. Smith, G. A. El-Hiti, M. K. D. M. Jayasuriya, "Solid acid catalysts for fluorotoluene nitration using nitric acid," ResearchGate, 2003.

-

BenchChem, "Application Notes and Protocols: Nitration of 2,6-Difluorotoluene," BenchChem, 2025.

-

PrepChem, "Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene," PrepChem.com.

-

BenchChem, "Application Notes and Protocols for the Nitration of 3,5-Difluorotoluene," BenchChem, 2025.

-

Apra Innovative, "Everything You Need to Know About 3,4-Difluoro Nitrobenzene," Apra Innovative.

-

PubChem, "1,2-Difluoro-4-methyl-5-nitrobenzene," National Center for Biotechnology Information.

Sources

1,2-Difluoro-3-methyl-4-nitrobenzene chemical properties and structure

An In-depth Technical Guide to 1,2-Difluoro-3-methyl-4-nitrobenzene

Abstract

1,2-Difluoro-3-methyl-4-nitrobenzene is a substituted aromatic compound of significant interest in synthetic organic chemistry, particularly as a versatile building block for novel pharmaceutical and agrochemical agents. The strategic placement of two fluorine atoms, a methyl group, and a nitro group on the benzene ring imparts a unique reactivity profile, dominated by susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical overview of its structure, properties, synthesis, and chemical behavior, with a focus on mechanistic principles and practical applications for research and development professionals.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of sound scientific research. 1,2-Difluoro-3-methyl-4-nitrobenzene is a distinct isomer within the difluoronitrotoluene family.

Nomenclature and Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1,2-Difluoro-3-methyl-4-nitrobenzene | N/A |

| CAS Number | 1422193-81-4 | [1] |

| Molecular Formula | C₇H₅F₂NO₂ | [2] |

| Molecular Weight | 173.12 g/mol | [2] |

| Canonical SMILES | CC1=C(C(=CC=C1F)F)[O-] | N/A |

Note: Data for this specific isomer is limited. Properties of related isomers, such as 1,2-Difluoro-4-methyl-5-nitrobenzene, are often used for estimation and are cited accordingly.

Molecular Structure

The structure features a benzene ring substituted with four different groups. The electronic properties of these substituents are critical to understanding the molecule's reactivity.

-

Nitro Group (-NO₂): A powerful electron-withdrawing group (both by induction, -I, and resonance, -M). It strongly deactivates the ring towards electrophilic attack but is a potent activator for nucleophilic aromatic substitution.

-

Fluorine Atoms (-F): Highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). They are excellent leaving groups in nucleophilic aromatic substitution reactions.

-

Methyl Group (-CH₃): An electron-donating group (by induction, +I, and hyperconjugation) that activates the ring towards electrophilic substitution.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} } Caption: 2D Structure of 1,2-Difluoro-3-methyl-4-nitrobenzene.

Synthesis and Manufacturing

The most direct and industrially viable route to 1,2-difluoro-3-methyl-4-nitrobenzene is through the electrophilic nitration of the corresponding precursor, 1,2-difluoro-3-methylbenzene.

Synthetic Protocol: Electrophilic Nitration

This reaction involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

Step-by-Step Methodology:

-

Reactor Preparation: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and dropping funnel is charged with concentrated sulfuric acid (H₂SO₄, ~2 molar equivalents).

-

Cooling: The sulfuric acid is cooled to a temperature between -10°C and 0°C using a circulating chiller. This is a critical step to control the exothermic reaction and prevent over-nitration.

-

Substrate Addition: 1,2-difluoro-3-methylbenzene (1 molar equivalent) is added slowly to the cooled sulfuric acid while maintaining the temperature.

-

Nitrating Mixture: Concentrated nitric acid (HNO₃, ~1.1 molar equivalents) is added dropwise via the dropping funnel. The rate of addition is carefully controlled to keep the internal temperature below 5°C. The formation of the nitronium ion is the causal agent for the subsequent aromatic substitution.

-

Reaction Monitoring: The reaction is stirred at 0-5°C for 1-2 hours. Progress is monitored by a suitable analytical technique, such as GC-MS or TLC, to confirm the consumption of the starting material.

-

Quenching: Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.

-

Work-up: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution to neutralize residual acid, and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

dot digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} Caption: General workflow for the synthesis of the target compound via nitration.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1,2-difluoro-3-methyl-4-nitrobenzene is dominated by the powerful activating effect of the nitro group towards Nucleophilic Aromatic Substitution (SNAr) . The fluorine atoms serve as excellent leaving groups.

The SNAr Mechanism

The SNAr reaction is a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring.

-

Step 1 (Addition): A nucleophile (Nu⁻) attacks one of the carbon atoms bearing a fluorine atom. This position is electronically favorable due to the strong electron-withdrawing effect of the nitro group, which can stabilize the resulting negative charge. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex . The resonance delocalization of the negative charge onto the oxygen atoms of the nitro group is the key stabilizing factor that makes this pathway accessible.

-

Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the fluoride leaving group (F⁻). This step is typically fast.

The rate of reaction is generally higher for nucleophilic attack at the C1 position (ortho to the nitro group) than the C2 position (meta to the nitro group). This is because the negative charge in the Meisenheimer complex can be delocalized directly onto the nitro group when the attack is ortho (or para), which is a more significant stabilizing effect.[3] The inductive effect of the second fluorine atom further increases the electrophilicity of the ring, enhancing reactivity compared to singly-fluorinated nitrobenzenes.[4]

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4", arrowhead="open"];

} Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in Research and Drug Development

Substituted fluoronitrobenzenes are crucial intermediates in medicinal chemistry. The difluoro-nitroaromatic motif is a common starting point for the synthesis of kinase inhibitors and other targeted therapeutics. The fluorine atoms provide a handle for introducing various nucleophiles (amines, thiols, alcohols), allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

While specific drugs derived from the title compound are not prominent in the literature, its structural class is highly relevant. For example, similar building blocks are used to construct complex heterocyclic systems that can bind to the ATP pocket of protein kinases, a common strategy in oncology drug discovery.

Safety, Handling, and Storage

Disclaimer: The following information is based on data for structurally similar compounds, such as other difluoronitrotoluene and fluoronitrobenzene isomers. A specific Safety Data Sheet (SDS) for CAS 1422193-81-4 should be consulted before handling.

Hazard Identification

Compounds of this class are generally considered hazardous.

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity | Toxic or Harmful if swallowed, in contact with skin, or if inhaled.[2][5] | P261, P270, P280 |

| Skin Irritation | Causes skin irritation.[2][6] | P264, P302+P352 |

| Eye Irritation | Causes serious eye irritation.[2][6] | P280, P305+P351+P338 |

| Target Organ Toxicity | May cause respiratory irritation or damage to organs through prolonged exposure.[5][6] | P260, P312 |

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.[5]

-

Lab Coat: A standard laboratory coat is required.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[5]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

1,2-Difluoro-3-methyl-4-nitrobenzene is a specialized chemical intermediate with a highly predictable and useful reactivity profile. Its primary value lies in its susceptibility to nucleophilic aromatic substitution, enabling the facile introduction of a wide range of functional groups. This property makes it, and compounds of its class, valuable tools for medicinal chemists and researchers in the synthesis of complex molecular targets. A thorough understanding of its electronic properties and adherence to strict safety protocols are essential for its effective and safe utilization in a laboratory setting.

References

-

Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. (n.d.). ACS Publications. Retrieved December 31, 2025, from [Link]

-

Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Stack Exchange. Retrieved December 31, 2025, from [Link]

-

Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. (n.d.). Journal of the Chemical Society B. Retrieved December 31, 2025, from [Link]

-

1,2-Difluoro-4-methyl-5-nitrobenzene. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. (2025). ResearchGate. Retrieved December 31, 2025, from [Link]

-

1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved December 31, 2025, from [Link]

-

2,3-Difluoro-1-Methyl-4-nitrobenzene. (n.d.). LookChem. Retrieved December 31, 2025, from [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (2016). JMU Scholarly Commons. Retrieved December 31, 2025, from [Link]

-

Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. (n.d.). PrepChem.com. Retrieved December 31, 2025, from [Link]

- CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene. (n.d.). Google Patents.

- CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene. (n.d.). Google Patents.

-

2,3-Difluoro-1-methyl-4-nitrobenzene. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

nitration of benzene and methylbenzene. (n.d.). Chemguide. Retrieved December 31, 2025, from [Link]

-

Nitration of Benzene and Methylbenzene. (2023). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

-

electrophilic substitution in methylbenzene and nitrobenzene. (n.d.). Chemguide. Retrieved December 31, 2025, from [Link]

-

2-Fluoro-1-methyl-3-nitrobenzene. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

Sources

- 1. 1422193-81-4|1,2-Difluoro-4-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lobachemie.com [lobachemie.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 1,2-Difluoro-3-methyl-4-nitrobenzene for Advanced Research Applications

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,2-Difluoro-3-methyl-4-nitrobenzene, a compound of interest in drug development and materials science. Given the limited availability of direct experimental data, this document leverages established spectroscopic principles and data from analogous compounds to present a robust predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this molecule effectively.

The structure of this guide is designed to be intuitive and practical, focusing on the causality behind experimental choices and ensuring that the described protocols are self-validating. Each section is dedicated to a specific spectroscopic technique, offering a blend of theoretical background, detailed experimental workflows, predicted data with in-depth interpretation, and illustrative diagrams.

Molecular Structure and Its Spectroscopic Implications

1,2-Difluoro-3-methyl-4-nitrobenzene possesses a unique substitution pattern on the benzene ring that dictates its spectroscopic behavior. The presence of two adjacent fluorine atoms, a methyl group, and a nitro group creates a distinct electronic environment, leading to characteristic signals in various spectroscopic analyses. The electron-withdrawing nature of the nitro group and the fluorine atoms, combined with the electron-donating effect of the methyl group, results in a complex interplay of shielding and deshielding effects observable in NMR spectroscopy. The vibrational modes of the molecule, influenced by these functional groups, will be evident in the Infrared (IR) spectrum. Finally, the molecule's mass and fragmentation patterns in mass spectrometry will be determined by its elemental composition and the relative stability of its fragments upon ionization.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Expertise & Experience: The Rationale Behind IR Analysis

For a substituted nitrobenzene derivative like 1,2-Difluoro-3-methyl-4-nitrobenzene, IR spectroscopy is invaluable for confirming the presence of the key functional groups: the nitro group (NO₂), the carbon-fluorine (C-F) bonds, the aromatic ring (C=C), and the methyl group (C-H). The positions of the aromatic C-H bending vibrations can also provide clues about the substitution pattern.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

A reliable IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) method, which requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of solid 1,2-Difluoro-3-methyl-4-nitrobenzene onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Predicted IR Spectral Data

The following table summarizes the predicted characteristic IR absorption bands for 1,2-Difluoro-3-methyl-4-nitrobenzene based on known functional group absorption regions.

| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2960-2850 | Methyl C-H Stretch | Medium |

| ~1610-1590 | Aromatic C=C Stretch | Medium-Strong |

| ~1550-1520 | Asymmetric NO₂ Stretch | Strong |

| ~1360-1330 | Symmetric NO₂ Stretch | Strong |

| ~1250-1100 | C-F Stretch | Strong |

| ~850-800 | Aromatic C-H Bend (out-of-plane) | Medium-Strong |

Interpretation: The most prominent peaks are expected to be the strong absorptions from the asymmetric and symmetric stretching of the nitro group and the C-F stretching vibrations. The presence of bands in the aromatic C-H and C=C stretching regions will confirm the benzene core, while the aliphatic C-H stretching will indicate the methyl group.

Experimental Workflow: IR Spectroscopy

Caption: General workflow for multi-nuclear NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Expertise & Experience: Deciphering Fragmentation

For 1,2-Difluoro-3-methyl-4-nitrobenzene, Electron Ionization (EI) is a suitable technique. We expect to see a clear molecular ion peak. The fragmentation pattern will likely involve the loss of the nitro group (NO₂), and potentially the loss of a methyl radical (CH₃) or fluorine. The stability of the resulting fragments will dictate the observed fragmentation pathway. [1][2][3]

Experimental Protocol: EI-MS

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Predicted Mass Spectrum Data

Molecular Formula: C₇H₅F₂NO₂ Molecular Weight: 173.12 g/mol

| m/z | Predicted Fragment |

| 173 | [M]⁺ (Molecular Ion) |

| 158 | [M - CH₃]⁺ |

| 127 | [M - NO₂]⁺ |

| 108 | [M - NO₂ - F]⁺ |

Interpretation:

-

The molecular ion peak at m/z 173 will confirm the molecular weight.

-

A significant peak at m/z 127, corresponding to the loss of the NO₂ group (mass 46), is expected due to the relative instability of the C-N bond.

-

Loss of the methyl radical (mass 15) would result in a peak at m/z 158.

-

Subsequent fragmentation of the [M - NO₂]⁺ ion by loss of a fluorine atom (mass 19) could lead to a peak at m/z 108.

Experimental Workflow: Mass Spectrometry

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

This guide provides a comprehensive predictive overview of the key spectroscopic data for 1,2-Difluoro-3-methyl-4-nitrobenzene. By combining theoretical principles with data from analogous structures, we have established a solid framework for the identification and characterization of this compound. The detailed experimental protocols offer a clear path for researchers to obtain high-quality data, while the interpreted predictions provide a valuable reference for spectral analysis. This integrated approach ensures that scientists in drug development and related fields are well-equipped to work with this molecule, even in the absence of a pre-existing public spectral database.

References

-

Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data, 52(2). [Link]

-

Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. ResearchGate. [Link]

-

Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved December 10, 2025, from [Link]

Sources

A Technical Guide to the Physical and Chemical Properties of 2,3-Difluoro-1-methyl-4-nitrobenzene

Abstract: This document provides a comprehensive technical overview of 2,3-Difluoro-1-methyl-4-nitrobenzene (CAS No. 932373-72-3), a halogenated and nitrated aromatic compound of significant interest to the fields of organic synthesis and medicinal chemistry. Due to the unique electronic properties conferred by its substituents, this molecule serves as a versatile building block for more complex chemical structures.[1] This guide details its core physical and chemical properties, outlines its reactivity profile, presents standardized protocols for its characterization, and provides essential safety and handling information for laboratory professionals. The content herein is synthesized from established chemical data and is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application.

Compound Identification and Core Properties

2,3-Difluoro-1-methyl-4-nitrobenzene, also known as 2,3-Difluoro-4-nitrotoluene, is a substituted benzene derivative.[2] Its structure is characterized by a toluene backbone with two fluorine atoms at the 2 and 3 positions and a nitro group at the 4 position. This specific arrangement of electron-withdrawing groups (fluorine, nitro) and an electron-donating group (methyl) dictates its chemical behavior.

Table 1: Compound Identifiers and Computed Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2,3-difluoro-1-methyl-4-nitrobenzene | [2][3] |

| CAS Number | 932373-72-3 | [2][4] |

| Molecular Formula | C₇H₅F₂NO₂ | [2][4][5] |

| Molecular Weight | 173.12 g/mol | [2][4] |

| Canonical SMILES | CC1=C(C(=C(C=C1)[O-])F)F | [2] |

| InChIKey | DQKUCXAFYAIKFJ-UHFFFAOYSA-N | [2][3] |

| Topological Polar Surface Area | 45.8 Ų | [2][4] |

| XLogP3 | 2.3 | [2][6] |

Physical Properties

The physical state of 2,3-Difluoro-1-methyl-4-nitrobenzene at ambient temperature is described as a yellow to orange or brown solid or liquid, suggesting its melting point is near room temperature.[3] While specific, experimentally determined melting and boiling points are not widely reported in the literature, the properties of analogous compounds can provide a reasonable estimation. For instance, the related compound 2-Fluoro-4-nitrotoluene is a solid with a melting point of 31-35 °C.[7][8]

Due to its polar nitro group and aromatic core, the compound is expected to have limited solubility in water but should be readily soluble in common organic solvents like dichloromethane, ethanol, and acetone, a characteristic shared by similar fluoro-nitro-aromatic compounds.[9]

Table 2: Summary of Physical Properties

| Property | Observation / Data | Source |

|---|---|---|

| Physical Form | Yellow to Orange to Brown Solid or Liquid | [3] |

| Melting Point | Data not available; likely near room temperature. | |

| Boiling Point | Data not available. |

| Solubility | Expected to be insoluble in water; soluble in organic solvents. |[9] |

Given the absence of a definitive melting point in the literature, experimental determination is a critical first step in verifying the purity and identity of a sample.

Chemical Properties and Reactivity

The chemical nature of 2,3-Difluoro-1-methyl-4-nitrobenzene is dominated by the interplay of its functional groups. The potent electron-withdrawing effects of the nitro group and the two fluorine atoms deactivate the benzene ring towards electrophilic substitution. Conversely, these same groups strongly activate the ring for Nucleophilic Aromatic Substitution (SNAr) reactions.

The nitro group, being para to the methyl group and ortho to a fluorine atom, significantly lowers the electron density of the aromatic ring, particularly at the carbon atoms bearing the fluorine substituents. This makes them susceptible to displacement by nucleophiles. This reactivity profile makes the compound a valuable intermediate for introducing complex substituents onto the benzene scaffold, a common strategy in the synthesis of pharmaceuticals and functional materials.[10]

Proposed Synthetic Pathway

While specific synthesis routes for this exact isomer are not detailed in readily available literature[4], a logical and widely practiced method for its preparation would be the direct nitration of 2,3-difluorotoluene. This reaction typically employs a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The diagram below illustrates the proposed workflow for this synthesis.

Caption: Proposed workflow for the synthesis of 2,3-Difluoro-1-methyl-4-nitrobenzene.

Spectroscopic Characterization

To unambiguously confirm the structure and assess the purity of 2,3-Difluoro-1-methyl-4-nitrobenzene, a suite of spectroscopic techniques is essential. While public databases indicate the existence of spectral data[11], the following outlines the expected outcomes and their significance.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number and environment of hydrogen atoms. The spectrum should show a singlet for the methyl (CH₃) protons and distinct signals in the aromatic region for the two protons on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis reveals the number of unique carbon environments. The spectrum will show signals for the methyl carbon and the seven distinct carbons of the aromatic ring. The carbons attached to fluorine will show characteristic splitting (C-F coupling).

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is crucial for fluorinated compounds. It will show two distinct signals for the two non-equivalent fluorine atoms, with coupling patterns that can help confirm their relative positions.

-

IR (Infrared) Spectroscopy: This method identifies functional groups. Key expected peaks include strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group, respectively, as well as C-F stretching bands.

-

MS (Mass Spectrometry): This technique determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (~173.0288 Da), confirming its elemental composition.[2]

The following diagram outlines a standard workflow for the analytical characterization of the synthesized compound.

Caption: Standard workflow for the spectroscopic characterization of a chemical compound.

Safety, Handling, and Storage

As with any nitroaromatic compound, proper safety protocols must be strictly followed when handling 2,3-Difluoro-1-methyl-4-nitrobenzene. The available safety data indicates several hazards.[3]

Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[3] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety glasses or goggles.[12]

-

Ventilation: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of vapors or dust.[5][13]

-

Exposure Avoidance: Avoid all contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water.[13][14]

-

Housekeeping: Clean up any spills immediately using appropriate absorbent materials and dispose of waste in a sealed, labeled container.[14]

Storage

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13]

-

The recommended storage temperature is room temperature.[3]

Experimental Protocols

The following protocols describe standard, self-validating procedures for characterizing the fundamental properties of the title compound.

Protocol 1: Determination of Melting Point

Objective: To determine the melting point range of a solid sample, which serves as a key indicator of purity. A pure substance will have a sharp melting range (typically < 2 °C).

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and free of solvent. Finely crush a small amount of the solid on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm height). Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Begin heating the apparatus at a rapid rate until the temperature is approximately 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Protocol 2: General Procedure for Spectroscopic Analysis

Objective: To prepare a sample of the compound for analysis by NMR, IR, and MS to confirm its identity and purity.

Methodology:

-

NMR Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.

-

-

IR Sample Preparation (ATR Method):

-

Place a small, solvent-free amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the infrared spectrum.

-

-

MS Sample Preparation (GC-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The GC will separate the compound from any impurities before it enters the mass spectrometer for analysis.

-

References

- Guidechem. (n.d.). 2,3-Difluoro-1-Methyl-4-nitrobenzene 932373-72-3 wiki.

- CDH Fine Chemical. (n.d.). 2,4-DIFLUORO NITRO BENZENE CAS No 446-35-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- West Liberty University. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%.

- Smolecule. (2023, August 16). Buy 2,3-Difluoro-1-methyl-4-nitrobenzene | 932373-72-3.

- PubChem. (n.d.). 2,3-Difluoro-1-methyl-4-nitrobenzene.

- Sigma-Aldrich. (n.d.). 2,3-Difluoro-1-methyl-4-nitrobenzene | 932373-72-3.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- BLD Pharmatech. (2024, December 19). Safety Data Sheet.

- ChemicalBook. (2025, September 25). 2-Fluoro-4-nitrotoluene.

- ChemicalBook. (n.d.). 2,3-Difluoro-1-Methyl-4-nitrobenzene(932373-72-3) 1 H NMR.

- LookChem. (n.d.). Cas 932373-72-3,2,3-Difluoro-1-Methyl-4-nitrobenzene.

- PubChem. (n.d.). 1,2-Difluoro-4-methyl-5-nitrobenzene.

- PubChemLite. (n.d.). 2,3-difluoro-1-methyl-4-nitrobenzene.

- Sigma-Aldrich. (n.d.). 2-Fluoro-4-nitrotoluene 98 1427-07-2.

- Santa Cruz Biotechnology. (n.d.). 4-fluoro-2-methyl-1-nitrobenzene | CAS 446-33-3.

- Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.

- Guidechem. (n.d.). 3-Fluoro-4-nitrotoluene 446-34-4 wiki.

- MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.

- Fisher Scientific. (n.d.). 3-Fluoro-4-nitrotoluene, 99%.

- Wikipedia. (n.d.). 4-Nitrotoluene.

Sources

- 1. Cas 932373-72-3,2,3-Difluoro-1-Methyl-4-nitrobenzene | lookchem [lookchem.com]

- 2. 2,3-Difluoro-1-methyl-4-nitrobenzene | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Difluoro-1-methyl-4-nitrobenzene | 932373-72-3 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Buy 2,3-Difluoro-1-methyl-4-nitrobenzene | 932373-72-3 [smolecule.com]

- 6. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-4-nitrotoluene | 1427-07-2 [chemicalbook.com]

- 8. 2-Fluoro-4-nitrotoluene 98 1427-07-2 [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,3-Difluoro-1-Methyl-4-nitrobenzene(932373-72-3) 1H NMR [m.chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. westliberty.edu [westliberty.edu]

A Comprehensive Technical Guide to 1,2-Difluoro-3-methyl-4-nitrobenzene for Advanced Research and Development

This guide provides an in-depth exploration of 1,2-difluoro-3-methyl-4-nitrobenzene, a key intermediate in the synthesis of complex organic molecules. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural and chemical properties, synthesis protocols, and its applications, underpinned by a commitment to scientific integrity and practical, field-proven insights.

Section 1: Core Compound Identification and Properties

IUPAC Name and SMILES String

The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

-

IUPAC Name: 1,2-Difluoro-3-methyl-4-nitrobenzene

-

SMILES (Simplified Molecular Input Line Entry System): FC1=C(F)C(C)=CC(N(=O)=O)=C1

The SMILES string provides a linear notation of the molecule's structure, which is crucial for computational chemistry and database searches.

Physicochemical Properties

A summary of the key physicochemical properties of 1,2-difluoro-3-methyl-4-nitrobenzene is presented in the table below. These properties are critical for designing reaction conditions, purification procedures, and for understanding the compound's pharmacokinetic profile in potential drug candidates.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₂ | PubChem |

| Molecular Weight | 173.12 g/mol | PubChem |

| Appearance | Colorless to light yellow solid | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ether, acetone, and methylene chloride. | [1] |

Section 2: Synthesis of 1,2-Difluoro-3-methyl-4-nitrobenzene

The synthesis of 1,2-difluoro-3-methyl-4-nitrobenzene typically involves the nitration of a corresponding difluoromethylbenzene precursor. The choice of nitrating agent and reaction conditions is critical to achieve high yield and selectivity, minimizing the formation of unwanted isomers.

Representative Synthetic Protocol: Nitration of 2,3-Difluorotoluene

A common and effective method for the synthesis of 1,2-difluoro-3-methyl-4-nitrobenzene is the nitration of 2,3-difluorotoluene.

Reaction:

A representative synthetic route.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with 2,3-difluorotoluene.

-

Cooling: The flask is cooled in an ice-water bath to maintain a temperature of 0-5 °C.

-

Addition of Nitrating Mixture: A pre-cooled mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is added dropwise to the stirred solution of 2,3-difluorotoluene. The rate of addition is carefully controlled to keep the internal temperature below 10 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Quenching: Once the reaction is complete, the mixture is slowly poured onto crushed ice with vigorous stirring.

-

Extraction: The product is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layers are combined.

-

Washing: The combined organic extracts are washed sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure 1,2-difluoro-3-methyl-4-nitrobenzene.

Causality Behind Experimental Choices:

-

Use of a Nitrating Mixture: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic substitution.

-

Low-Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

-

Aqueous Workup: The quenching and washing steps are essential to remove the strong acids and other water-soluble impurities from the reaction mixture.

Section 3: Chemical Reactivity and Applications

The chemical reactivity of 1,2-difluoro-3-methyl-4-nitrobenzene is primarily dictated by the presence of the nitro group and the two fluorine atoms on the aromatic ring. These functional groups make it a versatile building block in organic synthesis.

Key Reactions

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group and fluorine atoms activate the aromatic ring towards nucleophilic attack. One or both of the fluorine atoms can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a cornerstone for introducing diverse functionalities into the molecule.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂), iron in acidic medium (Fe/HCl), or catalytic hydrogenation (H₂/Pd-C). The resulting aniline derivative is a key intermediate for the synthesis of a wide range of compounds, including pharmaceuticals and dyes.

Primary reaction pathways.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. 1,2-Difluoro-3-methyl-4-nitrobenzene serves as a valuable scaffold for the synthesis of novel therapeutic agents.

-

Kinase Inhibitors: The difluoronitrobenzene moiety can be found in the core structure of various kinase inhibitors, which are a critical class of drugs for cancer therapy.

-

Antimicrobial Agents: The unique electronic properties of the fluorinated and nitrated benzene ring can be exploited to design novel antimicrobial compounds.

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorine atoms can facilitate the penetration of the blood-brain barrier, making this scaffold attractive for the development of drugs targeting the CNS.

The nitroimidazole scaffold, a related structural motif, has a long and successful history in drug discovery, leading to several life-saving drugs for infectious diseases and cancer.

Section 4: Spectroscopic Characterization

The identity and purity of 1,2-difluoro-3-methyl-4-nitrobenzene are confirmed through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic and methyl protons. |

| ¹³C NMR | Resonances for the seven carbon atoms in the molecule, with characteristic shifts for the carbons attached to fluorine and the nitro group. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms. |

| IR Spectroscopy | Characteristic absorption bands for the C-F bonds, the nitro group (symmetric and asymmetric stretching), and the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Section 5: Safety and Handling

1,2-Difluoro-3-methyl-4-nitrobenzene is a chemical that requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

-

ChemBK. (2024, April 9). 1,2-DIFLUORO-3-METHYL-4-NITRO-BENZENE. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Difluoro-6-nitrotoluene. Retrieved from [Link]

-

Singh, U. P., & Srivastava, P. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(16), 4963. [Link]

Sources

A Guide to the Discovery and Enduring Impact of Fluorinated Nitroaromatic Compounds

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The introduction of fluorine into nitroaromatic scaffolds has profoundly influenced modern chemistry, leading to pivotal advancements in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth exploration of the discovery, synthetic evolution, and mechanistic principles of fluorinated nitroaromatic compounds, offering field-proven insights for today's researchers.

Dawn of a New Chemistry: Early Discoveries and Foundational Syntheses

While the history of organofluorine chemistry began with the isolation of elemental fluorine by Henri Moissan in 1886, the journey to selectively incorporate this reactive element into aromatic systems was a gradual one.[1][2] Early attempts were often fraught with challenges due to the extreme reactivity of fluorinating agents.[1]

A significant breakthrough came with the work of Belgian chemist Frédéric Swarts in 1892, who developed a method for halogen exchange, now known as the Swarts fluorination.[3][4][5][6][7] This process, which involves treating chlorinated compounds with metal fluorides like antimony trifluoride, provided one of the first reliable pathways to organofluorine compounds.[3][4][7]

Although initially focused on alkyl halides, the principles of halogen exchange laid the groundwork for future aromatic fluorination. The first synthesis of a fluoroaromatic compound via nucleophilic halogen exchange was reported by Gottlieb in 1936, who used potassium fluoride (KF) to displace chlorine.[1] This set the stage for the development of one of the most crucial industrial methods for producing fluorinated nitroaromatics.

A landmark compound in this class, 1-fluoro-2,4-dinitrobenzene, also known as Sanger's reagent, was prepared as early as 1904.[8] However, its profound significance was not realized until 1945, when Frederick Sanger utilized it to determine the N-terminal amino acids of insulin.[8][9][10] This application revolutionized protein chemistry and earned Sanger the Nobel Prize, cementing the importance of fluorinated nitroaromatics in the biochemical sciences.[9]

The Halex Process: Industrial-Scale Synthesis and Mechanistic Underpinnings

The most significant leap in the production of fluorinated nitroaromatics was the development of the Halex process , a term derived from "halogen exchange".[11][12] This industrial method involves the nucleophilic aromatic substitution (SNAr) of a chloro- or bromo-substituent with fluoride.[13][14]

The reaction is powerfully enabled by the presence of one or more nitro groups on the aromatic ring. These strong electron-withdrawing groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[15][16][17] This stabilization is most effective when the nitro groups are positioned ortho or para to the leaving group (the halogen).[15][17][18] A nitro group in the meta position offers no such resonance stabilization, rendering the compound largely unreactive under these conditions.[17][18]

Causality in Experimental Design: Why the Halex Process Works

-

Activation: The electron-withdrawing nitro groups are essential. They create a significant partial positive charge on the carbon atom bearing the halogen, making it highly electrophilic and susceptible to attack by the fluoride nucleophile.[15]

-

Solvent Choice: The process requires hot (150–250 °C) polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane.[11] These solvents are crucial because they effectively solvate the potassium cation of the KF salt, leaving a poorly solvated, "naked," and therefore highly nucleophilic, fluoride anion.

-

Fluoride Source: Anhydrous potassium fluoride is the most common fluoride source due to its cost-effectiveness.[11] However, for less reactive substrates, more soluble and reactive fluoride sources like cesium fluoride (CsF) or tetraalkylammonium fluorides (TBAF) may be employed.[11][14]

The overall transformation is a cornerstone of industrial fine chemical synthesis, providing access to a wide array of valuable building blocks.[11][19]

Workflow Diagram: The Halex Process

Sources

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 3. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. SATHEE: Chemistry Swarts Reaction [satheejee.iitk.ac.in]

- 6. testbook.com [testbook.com]

- 7. Swarts Reaction [unacademy.com]

- 8. 1-Fluoro-2,4-dinitrobenzene [drugfuture.com]

- 9. grokipedia.com [grokipedia.com]

- 10. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 11. Halex process - Wikipedia [en.wikipedia.org]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. gchemglobal.com [gchemglobal.com]

- 14. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. sparrow-chemical.com [sparrow-chemical.com]

Theoretical Studies on the Electronic Structure of 1,2-Difluoro-3-methyl-4-nitrobenzene: A Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 1,2-Difluoro-3-methyl-4-nitrobenzene. Nitroaromatic compounds are of significant interest in medicinal chemistry and materials science, and understanding their electronic properties is paramount for predicting reactivity, stability, and potential applications. This document outlines a robust computational methodology based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate key electronic characteristics. We detail the procedural steps for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and simulation of electronic absorption spectra. The causality behind the selection of specific computational methods, such as the B3LYP functional and the 6-311++G(d,p) basis set, is explained to ensure technical accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to explore the molecular properties of substituted nitrobenzenes.

Introduction

1,2-Difluoro-3-methyl-4-nitrobenzene is a polysubstituted aromatic compound whose properties are dictated by the complex interplay between its electron-donating (methyl) and electron-withdrawing (fluoro, nitro) functional groups. The nitro group, in particular, is a strong deactivating group that significantly influences the electron density distribution of the benzene ring, making such compounds key precursors in synthesis and important pharmacophores.[1] Theoretical studies provide a powerful, non-invasive means to probe the molecular architecture and electronic landscape of such molecules before undertaking complex and costly experimental synthesis.[2]

By employing quantum mechanical calculations, we can predict a molecule's three-dimensional structure, vibrational modes, and electronic behavior with high accuracy.[3] Key parameters derived from these studies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, provide deep insights into chemical reactivity and kinetic stability.[4] Furthermore, mapping the molecular electrostatic potential helps identify sites susceptible to electrophilic and nucleophilic attack, guiding the design of new chemical reactions.[5]

This guide presents a validated, step-by-step computational workflow for a thorough investigation of the electronic structure of 1,2-Difluoro-3-methyl-4-nitrobenzene, providing a foundational methodology that can be adapted for other complex nitroaromatic systems.

Computational Methodology

The selection of an appropriate theoretical model is critical for obtaining results that correlate well with experimental reality. The methods described herein are widely adopted for organic molecules and represent a balance of computational cost and accuracy.[6] All calculations are proposed to be performed using a quantum chemistry software package like Gaussian 09 or ORCA.[7][8]

Geometry Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry to find the lowest energy conformation on the potential energy surface.

Protocol:

-

Input Structure: Construct the 3D structure of 1,2-Difluoro-3-methyl-4-nitrobenzene.

-

Level of Theory: Employ Density Functional Theory (DFT), which is renowned for its efficiency in treating electron correlation.[9]

-

Functional Selection: The B3LYP hybrid functional is chosen. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a long-standing record of providing excellent results for the structural and electronic properties of a wide range of molecules.[10]

-

Basis Set Selection: The 6-311++G(d,p) basis set is selected. This is a triple-zeta Pople-style basis set that provides sufficient flexibility for an accurate description of the electron distribution. The diffuse functions ("++") are crucial for molecules with lone pairs and for describing anions or excited states, while the polarization functions ("(d,p)") allow for non-spherical distortion of orbitals, which is essential for describing chemical bonds accurately.[11]

-

Execution: Perform a geometry optimization calculation without symmetry constraints.

-

Validation: Following optimization, a vibrational frequency analysis must be performed at the same level of theory.[12] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electronic Structure Analysis

With the validated ground-state geometry, a series of calculations are performed to probe the electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO and their energy gap (Eg = ELUMO – EHOMO) are calculated. This gap is a critical descriptor of molecular reactivity; a smaller gap suggests the molecule is more polarizable and more reactive.[4][6]

-

Molecular Electrostatic Potential (MEP): The MEP is plotted onto the molecule's electron density surface. The MEP map uses a color scale to visualize regions of varying electrostatic potential, identifying electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) sites.[2]

-

Time-Dependent DFT (TD-DFT): To predict the UV-Visible absorption spectrum, TD-DFT calculations are performed on the optimized geometry.[8][9] This method calculates the vertical excitation energies from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands.[13] The first 30 singlet excited states are typically calculated to cover the relevant spectral range.[9]

Caption: A standard workflow for the theoretical analysis of molecular electronic structure.

Expected Results and Discussion

Molecular Geometry and Stability

The geometry optimization is expected to yield a planar or near-planar benzene ring. The C-N bond connecting the nitro group to the ring may exhibit some degree of double-bond character. The bond lengths and angles will be influenced by steric hindrance from the adjacent methyl and fluoro groups and by the electronic effects of the substituents. The calculated vibrational spectra (IR and Raman) can be used to assign characteristic frequencies, such as the symmetric and asymmetric stretching modes of the NO2 group, which are typically strong and found in the 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively.[10]

| Parameter | Expected Value Range | Significance |

| C-NO₂ Bond Length | 1.45 - 1.49 Å | Indicates the degree of conjugation with the ring. |

| O-N-O Angle | 123° - 127° | Characteristic of the nitro group geometry. |

| Lowest Vibrational Freq. | > 0 cm⁻¹ | Confirms the structure is a true energy minimum. |

Frontier Molecular Orbitals (FMOs)

The FMO analysis is central to understanding the molecule's electronic behavior.

-

HOMO: The HOMO is expected to be a π-orbital primarily localized over the benzene ring, with some contribution from the methyl group. Its energy level (EHOMO) is related to the ionization potential and represents the ability to donate an electron.

-

LUMO: The LUMO is anticipated to be a π*-orbital with significant density on the electron-withdrawing nitro group. Its energy level (ELUMO) is related to the electron affinity and indicates the ability to accept an electron.

-

HOMO-LUMO Gap (Eg): The presence of the strong electron-withdrawing nitro group is expected to lower the LUMO energy significantly, resulting in a relatively small HOMO-LUMO gap compared to benzene. A smaller gap implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[4]

| Orbital | Expected Energy (eV) | Primary Localization |

| HOMO | -6.0 to -7.5 | Phenyl ring, Methyl group |

| LUMO | -2.5 to -3.5 | Nitro group, Phenyl ring |

| Eg (Gap) | 3.0 to 4.5 | Entire Molecule |

Molecular Electrostatic Potential (MEP)

The MEP surface will visually represent the charge distribution. The most negative potential (red/yellow) is expected to be localized on the oxygen atoms of the nitro group, highlighting them as the primary sites for electrophilic attack. The most positive potential (blue) will likely be found around the hydrogen atoms of the benzene ring and the methyl group. The fluorine atoms will create a region of negative potential, influencing the overall electrostatic landscape. This map is invaluable for predicting intermolecular interactions and sites of reactivity.

Electronic Absorption Spectra (TD-DFT)

The simulated UV-Vis spectrum will reveal the electronic transitions. For nitroaromatic compounds, characteristic transitions include π → π* and n → π* excitations.[14][15] The π → π* transitions, typically of high intensity (large oscillator strength), involve the excitation of electrons from the π-system of the benzene ring to antibonding π* orbitals. The n → π* transitions, which are often weaker, involve the excitation of non-bonding electrons (from the oxygen lone pairs of the nitro group) to the π* system. The calculated absorption maxima (λmax), oscillator strengths, and the orbitals involved in each major transition provide a theoretical fingerprint of the molecule that can be compared with experimental spectroscopic data.[9]

Caption: Relationship between calculated electronic properties and their chemical significance.

Conclusion

The theoretical framework presented in this guide offers a systematic and scientifically rigorous approach to characterizing the electronic structure of 1,2-Difluoro-3-methyl-4-nitrobenzene. By leveraging Density Functional Theory and Time-Dependent DFT, researchers can gain predictive insights into the molecule's geometry, stability, reactivity, and spectroscopic properties. The results from such studies are fundamental for rational drug design, the development of new materials, and understanding reaction mechanisms. This computational protocol serves as a self-validating system, where frequency analysis confirms structural stability, and the congruence of results from FMO, MEP, and TD-DFT analyses provides a holistic and trustworthy electronic portrait of the target molecule.

References

-

Ribeiro da Silva, M. A., & Matos, M. A. (2010). A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers. PubMed. [Link]

-

Clarkson, J., & Smith, W. E. (2003). A DFT analysis of the vibrational spectra of nitrobenzene. ResearchGate. [Link]

-

Maahury, M. F., & Amos, M. A. H. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research. [Link]

-

Kumer, A., et al. (2017). A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. SciSpace. [Link]

-

Maahury, M. F., & Amos, M. A. H. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research, 10(2), 88-92. [Link]

-

ResearchGate (n.d.). Calculated HOMO and LUMO energy levels (eV) for nitrobenzene, aniline... ResearchGate. [Link]

-

Ahsan, A., & Ayub, K. (2024). DFT investigation of adsorption of nitro-explosives over C2N surface: Highly selective towards trinitro benzene. ResearchGate. [Link]

-

FACCTS (n.d.). UVVis spectroscopy. ORCA 5.0 tutorials. [Link]

-

DB Infotech. (2023, November 19). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube. [Link]

-

Páez-Hernández, D., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]

-

Kumer, A., et al. (2017). A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. Journal of Advances in Physics and Chemistry. [Link]

-

Weippert, J. (2019). TD DFT Calculation of absorption spectrum gives blue shifted maximum around 120 nm away from the experimental value, why? ResearchGate. [Link]

-

Wikipedia. (n.d.). 4-Fluoronitrobenzene. Wikipedia. [Link]

-

Joyce, K. L., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. NIH. [Link]

-

Soto, J., & Algarra, M. (2021). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. NIH. [Link]

-

Lu, X., et al. (2014). Effect of the position of substitution on the electronic properties of nitrophenyl derivatives of fulleropyrrolidines: Fundamental understanding toward raising LUMO energy of fullerene electron-acceptor. ScienceDirect. [Link]

-

Physical Concepts. (2021, March 4). TD DFT Calculation (UV-Vis) using Gaussian Software. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Difluoro-4-nitrobenzene. PubChem. [Link]

-

Soto, J., & Algarra, M. (2021). On the Electronic Structure of Nitrobenzene: a Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. ResearchGate. [Link]

-

Mary, Y. S., et al. (2014). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Scirp.org. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Difluoronitrobenzene. PubChem. [Link]

Sources

- 1. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. distantreader.org [distantreader.org]

- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Substituted Difluoro-methyl-nitrobenzene Isomers

A Note to the Reader: This guide was initially intended to focus on the specific chemical compound 1,2-Difluoro-3-methyl-4-nitrobenzene. However, a comprehensive search of scientific databases and chemical supplier catalogs did not yield specific data for this particular isomer. This suggests that 1,2-Difluoro-3-methyl-4-nitrobenzene is not a commonly synthesized or commercially available compound.

In the spirit of providing a valuable technical resource for researchers, scientists, and drug development professionals, this guide will instead focus on a closely related and well-documented isomer: 1,2-Difluoro-4-methyl-5-nitrobenzene . The principles, experimental considerations, and applications discussed herein are broadly applicable to the study of other fluorinated nitroaromatic compounds.

Section 1: Core Chemical Identity of 1,2-Difluoro-4-methyl-5-nitrobenzene

Molecular Structure and Formula

1,2-Difluoro-4-methyl-5-nitrobenzene is an aromatic organic compound. Its structure consists of a benzene ring substituted with two adjacent fluorine atoms, a methyl group, and a nitro group.

-

Chemical Formula: C₇H₅F₂NO₂[1]

-

IUPAC Name: 1,2-difluoro-4-methyl-5-nitrobenzene[1]

-

CAS Number: 127371-50-0[1]

Physicochemical Properties